2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester 2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121512-19-2
VCID: VC11669396
InChI: InChI=1S/C13H17BClFO2/c1-8-6-9(16)7-10(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C)F
Molecular Formula: C13H17BClFO2
Molecular Weight: 270.54 g/mol

2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester

CAS No.: 2121512-19-2

VCID: VC11669396

Molecular Formula: C13H17BClFO2

Molecular Weight: 270.54 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester - 2121512-19-2

Description

2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester is an organoboron compound that belongs to the class of boronic esters. It features a phenyl ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 3-position. The boronic acid moiety is esterified with pinacol, enhancing its stability and solubility in organic solvents .

Synonyms

  • 2-(2-Chloro-5-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 1,3,2-Dioxaborolane, 2-(2-chloro-5-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-

Applications and Reactivity

2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic molecules. The specific arrangement of functional groups on the phenyl ring influences its reactivity and selectivity in chemical transformations .

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol esterChlorine at position 2, fluorine at position 5, methyl at position 3Altered electronic properties due to halogen positions
2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol esterChlorine at position 2, fluorine at position 4, methyl at position 6Different substitution pattern affects reactivity
4-Chloro-5-fluoro-3-methylphenylboronic acid pinacol esterChlorine at position 4, fluorine at position 5, methyl at position 3Potentially different biological activity

Research Findings and Future Directions

Research on 2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester is focused on its role in organic synthesis. Future studies could explore its potential biological activities and applications in medicinal chemistry, given the unique electronic properties imparted by its substituents.

CAS No. 2121512-19-2
Product Name 2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester
Molecular Formula C13H17BClFO2
Molecular Weight 270.54 g/mol
IUPAC Name 2-(2-chloro-5-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H17BClFO2/c1-8-6-9(16)7-10(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Standard InChIKey KDNDUYADYSXEJB-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C)F
PubChem Compound 131676901
Last Modified Nov 23 2023

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